molecular formula C6H13NO2 B1601401 Methyl 3-amino-2,2-dimethylpropanoate CAS No. 25307-82-8

Methyl 3-amino-2,2-dimethylpropanoate

Cat. No.: B1601401
CAS No.: 25307-82-8
M. Wt: 131.17 g/mol
InChI Key: YAVPDSQCYSZORP-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,2-dimethylpropanoate is an organic compound with the molecular formula C6H13NO2. It is a derivative of propanoic acid and features an amino group and a methyl ester group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2,2-dimethylpropanoate can be synthesized through several methods. One common approach involves the reaction of 3-amino-2,2-dimethylpropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, yielding the desired methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure efficient mixing and reaction rates. The reaction conditions are carefully controlled to optimize yield and purity, often involving temperatures between 50-70°C and the use of excess methanol to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Methyl 3-amino-2,2-dimethylpropanoate serves as an important intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions:

  • Oxidation: The amino group can be oxidized to produce nitroso or nitro derivatives.
  • Reduction: The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
  • Substitution: The amino group participates in nucleophilic substitution reactions, leading to the formation of amides and other derivatives .

Pharmaceutical Development

Research has indicated that derivatives of this compound exhibit potential pharmacological properties. For instance:

  • Antitumor Activity: Derivatives have been synthesized and tested for their cytotoxic effects against cancer cells. A study demonstrated that certain modifications led to compounds with significant antiproliferative activity against HeLa cells, outperforming standard drugs like doxorubicin in efficacy .
  • Histone Deacetylase Inhibitors (HDACIs): Structure modifications of this compound have yielded potent HDACIs, which are crucial in cancer therapy due to their role in regulating gene expression .
Compound TypeActivityReference
HDACIsPotent inhibitors against cancer cell proliferation
AntitumorSignificant cytotoxicity compared to doxorubicin

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for various modifications that can lead to new chemical entities with specific properties desired in industrial applications.

Case Study 1: Synthesis of Antitumor Agents

A series of compounds derived from this compound were synthesized and evaluated for their anticancer properties. The study involved modifying the structure to enhance activity against specific cancer cell lines. Results showed that some derivatives had IC50 values significantly lower than established chemotherapeutics, indicating a promising avenue for drug development .

Case Study 2: Development of HDAC Inhibitors

Research focused on modifying this compound led to the discovery of novel HDAC inhibitors. These compounds were tested for their ability to inhibit histone deacetylase activity in vitro and demonstrated potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism by which methyl 3-amino-2,2-dimethylpropanoate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various metabolic pathways. The amino group can form hydrogen bonds or ionic interactions, while the ester group can undergo hydrolysis, releasing the active acid form .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2,2-dimethylpropanoate hydrochloride: A salt form with similar properties but different solubility and stability characteristics.

    Methyl 3-hydroxy-2,2-dimethylpropanoate: Lacks the amino group, leading to different reactivity and applications.

    3-Amino-2,2-dimethylpropanoic acid: The parent acid form, which can be esterified to form the methyl ester.

Uniqueness

This compound is unique due to the presence of both an amino group and a methyl ester group, which confer distinct reactivity and versatility in chemical synthesis and biological applications .

Biological Activity

Methyl 3-amino-2,2-dimethylpropanoate (MDMP) is a compound that has garnered attention in various fields of biochemical research due to its biological activity and potential therapeutic applications. This article will explore the biological activity of MDMP, focusing on its mechanisms of action, applications in cancer research, and other relevant findings.

Chemical Structure and Properties

This compound is characterized by its amino group and ester functionality, which play crucial roles in its biological interactions. The molecular formula for MDMP is C6H13NO2C_6H_{13}NO_2, and it exhibits properties conducive to forming hydrogen bonds and participating in electrostatic interactions with biological targets .

The biological activity of MDMP primarily arises from its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds, influencing the conformation and activity of proteins involved in various pathways. Notably, MDMP has been studied for its potential as a histone deacetylase inhibitor (HDACI), which can alter gene expression patterns associated with cancer progression .

Anticancer Activity

Recent studies have demonstrated that derivatives of MDMP exhibit significant antiproliferative effects against various cancer cell lines:

  • Inhibitory Concentration (IC50) Values : In a series of experiments involving HCT-116 colon cancer cells, several modified derivatives of MDMP showed IC50 values ranging from 0.12mg/mL0.12\,mg/mL to 0.81mg/mL0.81\,mg/mL. Specifically, compounds 7a and 7g exhibited the highest inhibitory activity at 0.12mg/mL0.12\,mg/mL while others had varying degrees of effectiveness .
  • Mechanistic Insights : The antiproliferative effects were further corroborated through molecular docking studies, indicating that these compounds may induce apoptosis in cancer cells by disrupting critical cellular pathways .
CompoundIC50 (mg/mL)Cell Line
7a0.12HCT-116
7g0.12HCT-116
7d0.81HCT-116

Case Studies and Research Findings

  • Synthesis and Modification : A study reported the synthesis of a series of MDMP derivatives aimed at enhancing HDAC inhibition. The modifications included structural alterations that significantly improved their bioactivity against cancer cell lines .
  • Comparative Studies : In comparative analyses with standard chemotherapeutics like doxorubicin, certain MDMP derivatives showed superior antiproliferative activity against HeLa cells, suggesting their potential as alternative therapeutic agents in oncology .
  • Toxicological Assessments : Toxicity evaluations indicated that while some derivatives exhibited potent anticancer properties, they also necessitated careful assessment regarding their safety profiles for potential clinical applications .

Properties

IUPAC Name

methyl 3-amino-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,4-7)5(8)9-3/h4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVPDSQCYSZORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70534761
Record name Methyl 3-amino-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25307-82-8
Record name Methyl 3-amino-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrazine (1.1 eq., 0.27 mL, 8.42 mmol) was added to the solution of methyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,2-dimethylpropanoate (0.2 g, 7.66 mmol) in methanol (60 mL) maintained under magnetic stirring at 65° C. After 5 hours the reaction mixture was allowed to cool to room temperature, diluted with diethyl ether and filtered. The filtrate was washed thoroughly with diethyl ether. The title compound was obtained after evaporation of the solvents and it was used in the next step without any further purification. (0.8 g, 75% yield).
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Synthesis routes and methods II

Procedure details

A mixture of 10 g of Raney-nickel 2800 was transferred to a 500 mL hydrogenation vessel and washed three times with 40 mL of methanol. Then, 180 mL of methanol and 25.0 g (0.177 mole) of 2-cyano-2-methylpropanoic acid ethyl ester was added and the mixture agitated on a Paar hydrogenator under a 50 psi atmosphere of hydrogen for 24 hours. The mixture was filtered through Celite, washing the filter pad with methanol, and then concentrated under reduced pressure to give 21.98 g of 3-amino-2,2-dimethyl-propanoic acid methyl ester, which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-2,2-dimethylpropanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.